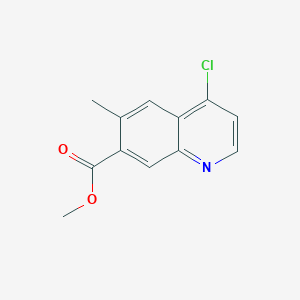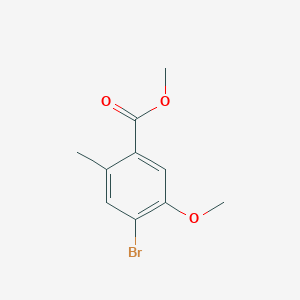![molecular formula C8H6BrN3O3 B13920397 Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate is a compound belonging to the pyrazolo[1,5-A]pyrimidine family. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Métodos De Preparación
The synthesis of methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods often employ microwave irradiation to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized or reduced depending on the reagents used.
Cyclocondensation: The compound can participate in cyclocondensation reactions to form diverse derivatives.
Common reagents used in these reactions include sodium hydride, lithium diisopropylamide, and various electrophiles . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antitumor and enzymatic inhibitory drugs.
Material Science: Due to its photophysical properties, it is used in the development of new materials.
Biological Studies: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymatic activity and modulate signaling pathways involved in cell proliferation and apoptosis . The compound’s neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparación Con Compuestos Similares
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives such as:
- Methyl 3-bromo-7-methylpyrazolo[1,5-A]pyrimidine-5-carboxylate
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific combination of bromine and hydroxyl groups, which confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H6BrN3O3 |
|---|---|
Peso molecular |
272.06 g/mol |
Nombre IUPAC |
methyl 3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O3/c1-15-8(14)5-2-6(13)12-7(11-5)4(9)3-10-12/h2-3,10H,1H3 |
Clave InChI |
LACFCDHDGXXGJT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)N2C(=N1)C(=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


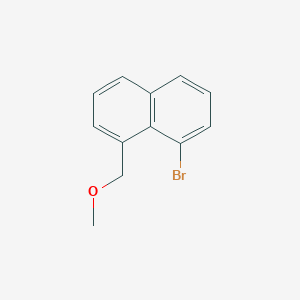

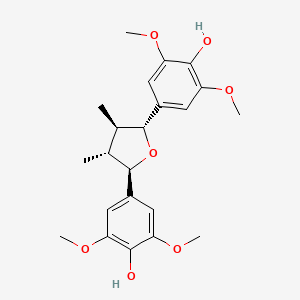

![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)


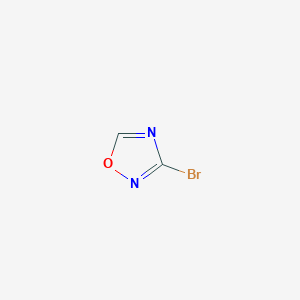
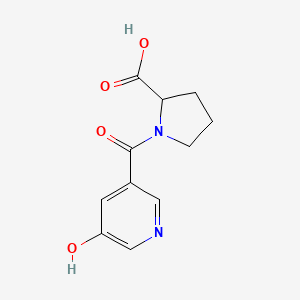

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
